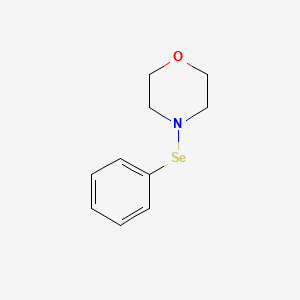

Morpholine, 4-(phenylseleno)-

Description

Significance of Organoselenium Chemistry in Modern Organic Synthesis

Organoselenium chemistry has become a significant and powerful tool in modern organic synthesis, offering a diverse range of applications from the construction of complex molecules to the development of novel catalytic systems. nih.govresearchgate.net Compounds containing selenium are valued for their unique reactivity, which allows for chemo-, regio-, and stereoselective transformations that are often difficult to achieve with other reagents. mdpi.com Organoselenium species can act as electrophiles, nucleophiles, and radical precursors, enabling the formation of a wide array of chemical bonds under mild conditions. nih.govchim.it This versatility has established them as indispensable reagents in the synthesis of natural products and pharmaceutically important molecules. mdpi.comchim.it

A key feature of organoselenium compounds is the facility with which the selenium moiety can be introduced into a molecule and subsequently transformed or removed. mdpi.com For instance, the selenoxide elimination reaction is a classic and reliable method for creating carbon-carbon double bonds. Furthermore, the development of catalytic processes using organoselenium reagents has marked a significant advancement in the field, aligning with the principles of green chemistry by reducing waste and improving efficiency. benthamdirect.comnih.gov These catalytic systems are effective in a variety of transformations, including oxidation reactions and the functionalization of olefins. researchgate.netresearchgate.net Beyond their role as synthetic intermediates, organoselenium compounds are also being explored for their potential in materials science and medicinal chemistry, with some derivatives showing promising biological activities. nih.govmdpi.comtandfonline.com The continuous evolution of new selenium-based reagents and methodologies ensures that organoselenium chemistry will remain at the forefront of synthetic innovation. mdpi.com

The Morpholine (B109124) Moiety as a Privileged Scaffold in Chemical Synthesis

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. jchemrev.comdntb.gov.uanih.gov This designation stems from its frequent appearance in a vast number of bioactive compounds and approved pharmaceuticals, where its inclusion often leads to improved pharmacokinetic and metabolic properties. nih.govresearchgate.net The presence of the morpholine moiety can enhance a molecule's potency, solubility, and metabolic stability, making it a highly desirable component in drug design. dntb.gov.uaresearchgate.net

In organic synthesis, morpholine is a versatile and inexpensive building block. wikipedia.orgatamankimya.com It typically reacts as a secondary amine, although the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic than similar amines like piperidine. wikipedia.orgchemicalbook.com This unique electronic property is exploited in various chemical transformations. wikipedia.org Morpholine is commonly used to generate enamines and serves as a key intermediate in the synthesis of numerous important compounds, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.orgchemicalbook.com Its derivatives are also employed as fungicides in agriculture and as corrosion inhibitors in industrial applications. atamankimya.come3s-conferences.org The facile introduction of the morpholine ring and its ability to confer advantageous properties to a molecule underscore its importance as a fundamental structural unit in modern chemical synthesis. researchgate.netrjptonline.org

Genesis and Evolution of 4-(Phenylseleno)morpholine as a Synthetic Intermediate and Reagent

The development of 4-(phenylseleno)morpholine emerged from the broader field of organoselenium chemistry, specifically from the need for stable, easy-to-handle electrophilic selenium reagents. chim.it Electrophilic selenenylation, the addition of a "PhSe+" equivalent to a nucleophile, is a cornerstone reaction for creating carbon-selenium bonds, which can then be used in a variety of subsequent transformations. chim.itresearchgate.net Early reagents used for this purpose, such as benzeneselenenyl chloride (PhSeCl) and benzeneselenenyl bromide (PhSeBr), while effective, can be sensitive to moisture and challenging to store over long periods.

This led to the development of more stable alternatives, including N-(phenylseleno)phthalimide (N-PSP) and the subject of this article, 4-(phenylseleno)morpholine. chim.itchim.it These reagents are typically prepared by reacting the corresponding amine (morpholine in this case) with an appropriate benzeneselenenyl halide. 4-(phenylseleno)morpholine functions as a reliable source of the phenylseleno group for the α-selenenylation of carbonyl compounds, a key step in the synthesis of α,β-unsaturated aldehydes and ketones. tandfonline.com The reaction proceeds via the enol or enolate of the carbonyl compound, which attacks the electrophilic selenium atom. The resulting α-phenylseleno carbonyl compound can then undergo oxidative elimination to form a double bond. chim.it The use of a polymer-supported version of 4-(phenylseleno)morpholine has also been reported, highlighting its utility in solid-phase synthesis for creating α-haloaldehydes. tandfonline.com The evolution of this reagent reflects a common theme in synthetic chemistry: the refinement of reactive species to create more stable, selective, and user-friendly tools for the synthetic chemist.

Properties

CAS No. |

82737-08-4 |

|---|---|

Molecular Formula |

C10H13NOSe |

Molecular Weight |

242.19 g/mol |

IUPAC Name |

4-phenylselanylmorpholine |

InChI |

InChI=1S/C10H13NOSe/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5H,6-9H2 |

InChI Key |

QVXXUAVKAJXEHW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1[Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Phenylseleno Morpholine

General Reactivity Patterns of the Phenylseleno Group within the Morpholine (B109124) Scaffold

The phenylseleno moiety, when bonded to the nitrogen atom of a morpholine ring, exhibits a range of reactivity patterns, primarily centered on the electrophilic nature of the selenium atom. However, pathways involving nucleophilic and radical intermediates are also considered.

The most prominent characteristic of 4-(phenylseleno)morpholine is the electrophilicity of its selenium atom. Organoselenium compounds are widely utilized as sources of electrophilic selenium for the functionalization of various organic molecules, particularly alkenes. windows.netcardiff.ac.uk This reactivity stems from the polarization of the N-Se bond, which renders the selenium atom susceptible to attack by nucleophiles.

In the context of selenenylation reactions, 4-(phenylseleno)morpholine can act as a reagent to deliver a phenylseleno group (PhSe+) to a substrate. windows.net The reaction with alkenes is a cornerstone of this reactivity, proceeding via an anti-addition mechanism. windows.net This process is initiated by the electrophilic attack of the selenium atom on the carbon-carbon double bond. cardiff.ac.uk Such electrophilic selenium-induced cyclizations have been effectively used in the diastereoselective synthesis of enantiopure morpholine derivatives. nih.gov The versatility of electrophilic selenium reagents is further highlighted by their use in the synthesis of complex molecules, including 2,3,4-trisubstituted morpholines, where the reaction proceeds with complete chemiospecificity. windows.netresearchgate.net

While the selenium atom in 4-(phenylseleno)morpholine is predominantly electrophilic, the fundamental properties of selenium allow for nucleophilic character in other chemical contexts, such as in selenols. nih.gov Studies comparing sulfur and selenium have shown that selenium can act as a better nucleophile than sulfur. nih.gov However, in the N-Se bond of 4-(phenylseleno)morpholine, the nitrogen atom's electron-withdrawing effect diminishes the nucleophilicity of the selenium atom.

Nucleophilic attack on the selenium atom of 4-(phenylseleno)morpholine by an external nucleophile would represent a substitution reaction. Such reactions would involve the cleavage of the N-Se bond, with the morpholinyl group acting as a leaving group. While less common than its electrophilic reactions, this pathway is plausible, particularly with soft nucleophiles that have a high affinity for selenium. This type of reactivity is part of a broader class of bimolecular nucleophilic substitution (SN2) reactions involving chalcogens. nih.gov

The N-Se bond in 4-(phenylseleno)morpholine possesses a bond dissociation energy that allows for homolytic cleavage under appropriate conditions, leading to the formation of a morpholinyl radical and a phenylseleno radical. The generation of radical species from organoselenium precursors is a well-established strategy in organic synthesis. nih.gov The cleavage can be initiated by light or thermal energy. This process is analogous to the homolytic cleavage of N-S bonds in sulfonamides, which are known to fragment into radicals. nih.gov

Reductive transformations of 4-(phenylseleno)morpholine typically involve the cleavage of the N-Se bond. This can be achieved using various reducing agents or through electrochemical methods. The reductive cleavage of bonds connected to selenium is a known process, with mechanisms that can be either stepwise, involving a radical anion intermediate, or concerted. rsc.org Such transformations would result in the formation of morpholine and a derivative of phenylselane, effectively removing the phenylseleno group from the morpholine scaffold.

Mechanistic Studies of Reactions Involving 4-(Phenylseleno)morpholine

Mechanistic investigations provide a deeper understanding of the reaction pathways, intermediates, and factors that control the outcome of reactions involving 4-(phenylseleno)morpholine.

A key mechanistic feature of the reaction between electrophilic selenium species and alkenes is the formation of a three-membered cyclic intermediate known as a seleniranium ion. windows.netcardiff.ac.uk When 4-(phenylseleno)morpholine reacts with an alkene, the electrophilic selenium atom adds across the double bond, forming this cationic intermediate and releasing the morpholine anion.

Gas-phase studies have provided significant insight into the properties and reactivity of seleniranium ions. nih.gov Collision-induced dissociation mass spectrometry has been used to generate and study these ions, confirming their structure. nih.gov These studies have also investigated the exchange of the alkene ligand on the seleniranium ion with other cycloalkenes, a process that occurs through an associative mechanism. nih.gov DFT calculations have elucidated the energetics of this exchange, showing that the incoming cycloalkene first forms a complex with the seleniranium ion before proceeding through a transition state to exchange the ligands. nih.gov

| Cycloalkene | Relative Reaction Efficiency | Binding Energy (kJ/mol) | Transition State Barrier (kJ/mol) |

|---|---|---|---|

| Cyclopentene | 0.20 | 57 | 17.8 |

| Cyclohexene | 0.07 | 62 | 19.3 |

| Cycloheptene | 0.43 | - | - |

| Cyclooctene | 4.32 | - | - |

The seleniranium ion is highly reactive and susceptible to ring-opening by a nucleophile. This can be an external nucleophile present in the reaction mixture or the morpholine anion released during the ion's formation. The anti-stereospecificity of selenenylation reactions is a direct consequence of the SN2-like backside attack of the nucleophile on one of the carbon atoms of the seleniranium ring. windows.net

The reactivity of electrophilic selenium reagents like 4-(phenylseleno)morpholine can be significantly influenced by the presence of Lewis acids or Lewis bases. researchgate.netnih.gov

Lewis Acids can activate the substrate or the selenenylating agent. For instance, in reactions involving the synthesis of morpholines, Lewis acids like In(OTf)₃ have been shown to be effective catalysts. nih.govnih.gov In the context of selenenylation, a Lewis acid could coordinate to the nitrogen atom of the morpholine moiety, increasing the polarization of the N-Se bond and thereby enhancing the electrophilicity of the selenium atom. This would make the reagent more reactive towards weaker nucleophiles.

Lewis Bases can also play a crucial role, particularly in activating the selenium electrophile. pitt.edu A Lewis base (D) can interact with the selenium atom of a selenenylating agent (PhSe-X) to form a more reactive, positively charged complex ([PhSe-D]⁺ X⁻). pitt.edu This activation strategy makes the selenium species a more potent electrophile. The efficiency of this activation is dependent on the nature of the Lewis base, with softer chalcogen-based donors showing enhanced reactivity. pitt.edu This approach has been successfully applied to promote reactions like selenolactonization. pitt.edu

| Lewis Base Activator | Reaction Time |

|---|---|

| Hexamethylphosphoramide (HMPA) | 3 hours |

| Thiophosphoramide | 10 minutes |

| Selenophosphoramide | < 5 minutes |

The choice of Lewis acid or base can therefore be used to tune the reactivity and selectivity of reactions involving 4-(phenylseleno)morpholine, providing a valuable tool for controlling the outcome of synthetic transformations.

Proposed Reaction Mechanisms for Complex Transformations (e.g., Domino Processes)

Currently, there is a notable absence of documented research specifically detailing the involvement of 4-(phenylseleno)morpholine in complex transformations such as domino or cascade reactions. Domino reactions, characterized by a sequence of intramolecular transformations where the subsequent reaction is triggered by the functionality installed in the previous step, represent an area of significant interest in synthetic chemistry for the efficient construction of complex molecular architectures.

While the application of other organoselenium reagents in domino processes is known, specific mechanistic proposals for reactions initiated by 4-(phenylseleno)morpholine are not available in the current scientific literature. Hypothetically, its role in a domino sequence would likely commence with the electrophilic selenenylation of an unsaturated substrate, such as an alkene or alkyne. This initial step would generate a reactive intermediate, for instance, a seleniranium ion, which could then undergo a series of subsequent intramolecular cyclizations or rearrangements, ultimately leading to the formation of a complex polycyclic or heterocyclic system. The morpholine moiety would act as a leaving group in the initial electrophilic attack. However, without experimental data, any proposed mechanism remains purely speculative.

Applications in Organic Synthesis and Chemical Transformations

4-(Phenylseleno)morpholine as an Alpha-Selenenylating Agent

One of the most fundamental and widely employed applications of 4-(phenylseleno)morpholine is the α-selenenylation of carbonyl compounds. This reaction introduces a phenylseleno group at the carbon atom adjacent (alpha) to a carbonyl functionality. The process typically proceeds via the formation of a nucleophilic enol or enolate intermediate, which subsequently attacks the electrophilic selenium atom of the reagent. The morpholine (B109124) anion generated in the reaction is a relatively poor nucleophile and is readily protonated, driving the reaction forward.

The reaction is applicable to a broad range of carbonyl substrates, including ketones, esters, and lactones. The resulting α-phenylseleno carbonyl compounds are highly valuable synthetic intermediates. They are most frequently used in selenoxide elimination reactions, where oxidation of the selenium atom to a selenoxide, followed by a spontaneous, concerted syn-elimination, introduces an α,β-double bond. This two-step sequence is a cornerstone method for the synthesis of enones and unsaturated esters under mild conditions.

Research has demonstrated the high efficiency of 4-(phenylseleno)morpholine for these transformations. For instance, the selenenylation of ketone enolates, generated using bases like lithium diisopropylamide (LDA), proceeds cleanly to afford the desired α-seleno ketones. The table below summarizes representative examples of this transformation.

| Carbonyl Substrate | Key Conditions | α-Selenenylated Product | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexanone | 1. LDA, THF, -78 °C 2. 4-(Phenylseleno)morpholine | 2-(Phenylseleno)cyclohexan-1-one | 95 | |

| Propiophenone | 1. LDA, THF, -78 °C 2. 4-(Phenylseleno)morpholine | 2-(Phenylseleno)-1-phenylpropan-1-one | 92 | |

| Methyl 3-phenylpropanoate | 1. LDA, THF, -78 °C 2. 4-(Phenylseleno)morpholine | Methyl 2-(phenylseleno)-3-phenylpropanoate | 85 | |

| γ-Butyrolactone | 1. LDA, THF, -78 °C 2. 4-(Phenylseleno)morpholine | 3-(Phenylseleno)dihydrofuran-2(3H)-one | 90 |

Use in the Synthesis of Functionalized Organic Molecules

Beyond simple selenenylation, 4-(phenylseleno)morpholine serves as a key reagent for installing functionality that enables the construction of complex and diverse molecular structures.

In the context of total synthesis and the preparation of intricate molecular frameworks, 4-(phenylseleno)morpholine provides a reliable method for introducing a phenylseleno group as a strategic functional handle. Its stability and moderate reactivity are advantageous when dealing with multifunctional substrates, often preventing side reactions observed with more aggressive reagents like benzeneselenenyl chloride.

The introduction of the selenium moiety is rarely the final step. Instead, it sets the stage for subsequent, powerful transformations. As mentioned, selenoxide elimination is a primary application for creating unsaturation. This strategy is particularly effective in natural product synthesis for installing double bonds where other elimination methods might fail or require harsh conditions. For example, the selenenylation of a steroidal ketone intermediate, followed by oxidation, can selectively introduce a double bond into the steroid's A-ring, a common structural motif in bioactive steroids. The phenylseleno group can also participate in radical cyclizations or serve as a precursor for transmetalation in cross-coupling reactions, further highlighting its versatility in complex settings.

While often used as a source of the phenylseleno cation, 4-(phenylseleno)morpholine can also participate directly in reactions that construct new heterocyclic systems. In these transformations, the selenium atom and adjacent atoms from the reagent are incorporated into the final product ring.

A notable example is the seleno-functionalization of alkynes. The reaction of 4-(phenylseleno)morpholine with terminal or internal alkynes, often promoted by a Lewis acid or protic acid, can lead to various selenium-containing heterocycles. For instance, reactions with propargylamines can yield selenazoles or related structures through an intramolecular cyclization cascade.[12, 19] Similarly, reactions with appropriately substituted alkenols or alkynamines can lead to the formation of selenium-containing oxazines or diazines, respectively.[20, 21] These reactions proceed through an initial electrophilic attack of the "PhSe⁺" species on the alkyne, generating a vinyl cation intermediate that is trapped by a tethered nucleophile. The morpholine acts as the leaving group. This strategy provides a direct and atom-economical route to novel heterocyclic scaffolds that would be difficult to access through other means.

| Substrate | Key Conditions/Promoter | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Propargylamine derivatives | BF₃·OEt₂, CH₂Cl₂ | Substituted 2,3-dihydroselenazoles | |

| Homopropargyl alcohols | TfOH (cat.), MeNO₂ | Substituted 5,6-dihydro-4H-1,3-oxazines | |

| 1-Aryl-2-propyn-1-ols | BF₃·OEt₂, CH₂Cl₂ | 4-(Phenylseleno)-1,3-dioxolanes (after reaction with aldehyde) | |

| N-Propargyl anilines | AgBF₄ (cat.), CH₂Cl₂ | Substituted 1,2-dihydroquinolines |

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for biological screening. The phenylseleno group, installed using 4-(phenylseleno)morpholine, is an excellent functional linchpin for DOS strategies because of its chemical versatility.

A typical DOS workflow might begin with the selenenylation of a common molecular scaffold. From this central seleno-functionalized intermediate, multiple divergent reaction pathways can be explored. For example:

Oxidation/Elimination: As discussed, this path leads to unsaturated compounds.

Radical Cyclization: The C-Se bond can be homolytically cleaved to initiate radical cascades, forming new carbocyclic or heterocyclic rings.

Cross-Coupling: The selenium moiety can be replaced with carbon, nitrogen, or other groups via transition-metal-catalyzed reactions, although this is less common than with organostannanes or boronic esters.

Reductive Deselenenylation: The phenylseleno group can be removed with a reducing agent like tributyltin hydride, effectively using the selenenylation/deselenenylation sequence as a method for protecting/deprotecting an enolate.

By applying different reagents and conditions to a single seleno-intermediate, a chemist can rapidly generate a library of molecules with varied skeletons and functional group patterns, all originating from a reaction involving 4-(phenylseleno)morpholine.

Catalytic Applications in Organic Reactions

While most applications of 4-(phenylseleno)morpholine involve its use as a stoichiometric reagent, it can also serve as a precursor to catalytically active selenium species. Organoselenium compounds can participate in redox cycles, mimicking the function of enzymes like glutathione (B108866) peroxidase.

In these catalytic systems, an organoselenium(II) compound is oxidized by a stoichiometric oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) to a higher oxidation state, typically a seleninic acid (Se(IV)) or a related species. This oxidized selenium species then performs a desired transformation, such as the oxidation of a substrate, before being reduced back to its Se(II) state, thus completing the catalytic cycle.

4-(Phenylseleno)morpholine can act as a "pre-catalyst" in such reactions. Upon reaction with an oxidant and a protic source, it can be converted in situ to benzeneseleninic acid or another active Se(IV) catalyst. This in situ generation is advantageous as it avoids the handling of potentially unstable seleninic acids directly. Catalytic applications include the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones, and the oxidation of sulfides to sulfoxides. The efficiency of these catalytic systems depends on the substrate, oxidant, and reaction conditions.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for 4-(Phenylseleno)morpholine Derivatives

The synthesis of 4-(phenylseleno)morpholine and its derivatives is an evolving field, with current research focused on enhancing efficiency, selectivity, and sustainability. A significant area of exploration is the development of enantioselective methods to produce chiral derivatives, which are of high interest in asymmetric synthesis. This is often achieved through the use of chiral catalysts or auxiliaries that can control the stereochemical outcome of the reaction. mdpi.comthieme-connect.de

Modern synthetic techniques are also being increasingly applied. Flow chemistry , for instance, offers a platform for the continuous and scalable production of organoselenium compounds, often with reduced reaction times and improved safety profiles. nih.govmdpi.com This methodology is particularly advantageous for handling the often foul-smelling and potentially toxic precursors of organoselenium reagents. Another promising approach is photocatalysis , which utilizes visible light to drive chemical reactions under mild conditions, offering a green alternative to traditional thermal methods. mpg.deresearchgate.netrsc.org The photocatalytic synthesis of N-selenylmorpholines represents a frontier in developing more sustainable synthetic routes. mpg.de

A notable advancement in this area is the use of polymer-supported reagents. For example, a polystyrene-supported version of 4-(phenylseleno)morpholine has been developed, which is odorless and allows for easy separation and recycling of the reagent after the reaction. nih.gov This solid-phase approach simplifies work-up procedures and is well-suited for applications in combinatorial chemistry. nih.gov

Table 1: Selected Synthetic Methodologies for 4-(Phenylseleno)morpholine and its Derivatives

| Product/Derivative | Synthetic Method | Catalyst/Reagents | Key Features |

| Polystyrene-supported 4-(phenylseleno)morpholine | Reaction of polymer-supported selenium bromide with morpholine (B109124) | Polystyrene resin, CH₂Cl₂ | Odorless, easy separation, recyclable nih.gov |

| Chiral α-selenoaldehydes | Organocatalytic asymmetric α-selenenylation of aldehydes | Chiral secondary amine, N-(phenylseleno)phthalimide | High enantioselectivity (up to 99% ee) mdpi.comthieme-connect.de |

| Selenofunctionalized oxazolines and isoxazolines | Continuous flow electrochemical selenocyclization | Graphite (B72142) electrodes, LiClO₄ | Mild conditions, short reaction times (10 min) nih.govacs.org |

| Enantiopure morpholines | Asymmetric domino processes with vinyl selenones | Chiral N-protected-1,2-amino alcohols | Synthesis of enantiopure disubstituted morpholines chim.it |

| Substituted morpholines | Photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes | Organic photocatalyst (TPP), Lewis acid | Continuous flow conditions organic-chemistry.org |

Exploration of New Reactivity Modes and Catalytic Cycles

Beyond its established role as an α-selenenylating agent for aldehydes and ketones, researchers are actively exploring new modes of reactivity for 4-(phenylseleno)morpholine. nih.gov A particularly exciting area is its involvement in domino reactions , where a series of consecutive transformations occur in a single synthetic operation. chim.itnumberanalytics.comnih.gov These one-pot processes allow for the rapid construction of complex molecular architectures from simple starting materials, enhancing synthetic efficiency. For example, domino processes involving vinyl selenones and chiral amino alcohols can lead to the synthesis of enantiopure substituted morpholines. chim.it

The electrochemical activation of 4-(phenylseleno)morpholine and related compounds is another emerging frontier. nih.govacs.orgchemistryviews.orgnih.gov Electrochemical methods can generate reactive selenium species in situ, often under milder conditions and with greater control than traditional chemical oxidants or reductants. This approach offers a greener and more sustainable alternative for mediating selenenylation reactions. Continuous flow electrosynthesis has been successfully employed for the selenocyclization of N-allyl benzamides to produce selenofunctionalized oxazolines. nih.govacs.org

The development of catalytic cycles involving 4-(phenylseleno)morpholine derivatives is a key goal to improve the atom economy and sustainability of organoselenium-mediated transformations. scispace.com While many current applications use stoichiometric amounts of the selenium reagent, catalytic variants are highly desirable. A proposed catalytic cycle for the selenenylation of alkenes, for instance, involves the initial reaction of a diselenide with an oxidant to form a more electrophilic species like phenylselenyl bromide. tandfonline.com This species then activates the alkene, followed by nucleophilic attack and subsequent regeneration of the catalyst. Similar principles could be applied to develop catalytic cycles for N-phenylseleno compounds.

Table 2: Emerging Reactivity Modes of N-Phenylseleno Compounds

| Reactivity Mode | Substrate(s) | Reagents/Conditions | Product(s) |

| Domino Reaction | Vinyl selenones, chiral N-protected-1,2-amino alcohols | Base catalyst | Enantiopure substituted morpholines chim.itnih.gov |

| Electrochemical Selenocyclization | N-allyl benzamides, diphenyl diselenide | Continuous flow, graphite electrodes, LiClO₄ | Selenofunctionalized oxazolines nih.govacs.org |

| Asymmetric α-Selenenylation | Aldehydes | Chiral amine catalyst, N-(phenylseleno)phthalimide | Chiral α-selenoaldehydes mdpi.comthieme-connect.de |

| Rhodium-catalyzed Cascade Reaction | Triazoles, allylic selenides | Rh₂(OAc)₄ | Dihydropyrroles dntb.gov.ua |

| Reaction with β-(Phenylseleninyl)vinyl sulfones | Selenoxide, morpholine | Selenenic acid scavenger | Enamine sulfones nih.gov |

Advanced Computational Approaches for Predictive Design in Organoselenium Chemistry

Advanced computational methods are becoming indispensable tools for accelerating research in organoselenium chemistry. These approaches provide deep insights into reaction mechanisms and allow for the predictive design of new reagents and catalysts.

Density Functional Theory (DFT) is widely used to model the electronic structure and energetics of organoselenium compounds. nih.govnih.govfrontiersin.org DFT calculations can elucidate complex reaction pathways, such as the mechanism of Se-N bond cleavage in 4-(phenylseleno)morpholine, and predict the stability of intermediates and transition states. frontiersin.orgscience.gov This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic protocols. Computational studies have also been employed to investigate the nature of the selenium-nitrogen bond, revealing its intermediate strength compared to sulfur-nitrogen and tellurium-nitrogen bonds, which helps to explain its unique reactivity. researchgate.net

Furthermore, the application of machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models is an emerging trend for the predictive design of novel 4-(phenylseleno)morpholine derivatives. nih.govtandfonline.comneurips.ccbeilstein-journals.org By training algorithms on existing experimental data, these models can predict the properties and reactivity of new, untested compounds. This data-driven approach can significantly reduce the time and resources required for the discovery and optimization of new organoselenium reagents with tailored functionalities. For example, machine learning techniques have been used to develop predictive models for the glutathione (B108866) peroxidase-like antioxidant activity of ebselen (B1671040) derivatives, a related class of organoselenium compounds. tandfonline.com

Table 3: Computational Approaches in Organoselenium Chemistry

| Computational Method | Focus of Study | Key Findings/Applications |

| Density Functional Theory (DFT) | Reaction mechanisms (e.g., Se-N bond cleavage), stability of intermediates | Elucidation of reaction pathways, prediction of activation barriers, understanding of electronic structure nih.govfrontiersin.orgscience.gov |

| Machine Learning (ML) / QSAR | Prediction of reactivity and biological activity | High-throughput screening of virtual compound libraries, design of new catalysts and reagents with desired properties tandfonline.comneurips.ccbeilstein-journals.org |

| Natural Bond Orbital (NBO) Analysis | Nature of Se-N and other non-bonding interactions | Quantification of electron delocalization and the covalent/electrostatic nature of intramolecular interactions |

| Ab initio calculations | Protonation of amides | Prediction of N- vs. O-protonation and its dependence on molecular structure nih.govrsc.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-(phenylseleno)-morpholine, and how do reaction parameters (e.g., solvent, catalyst) influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between morpholine derivatives and phenylselenol precursors. For example, substituted morpholines are synthesized via coupling of α-haloacid chlorides with amino alcohols under basic conditions, followed by cyclization . Optimizing solvent polarity (e.g., THF vs. DMF) and temperature (room temp. vs. reflux) can significantly affect reaction kinetics and purity. Catalysts like Pd or Cu may enhance selenium-carbon bond formation .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment of 4-(phenylseleno)-morpholine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the selenium-morpholine linkage, particularly H and C NMR shifts for the phenylseleno group. Mass spectrometry (MS) provides molecular weight validation (e.g., exact mass ~215.1885 g/mol via high-resolution MS) . High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity analysis, using C18 columns and acetonitrile/water gradients .

Q. What key physicochemical properties (e.g., logP, solubility) must be characterized to design reproducible biological assays for this compound?

- Methodological Answer : LogP (octanol-water partition coefficient) determines membrane permeability and is calculated computationally (e.g., using QSPR models) or measured via shake-flask methods. Aqueous solubility, critical for in vitro studies, can be enhanced using co-solvents like DMSO. Thermal stability (TGA/DSC) and hygroscopicity should also be assessed to ensure compound integrity during storage .

Advanced Research Questions

Q. How do computational models (e.g., DFT, QSPR) predict the reactivity and electronic properties of the phenylseleno substituent in morpholine derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distribution, revealing the electrophilic nature of the selenium atom. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., phenylseleno vs. thio groups) with redox potential or binding affinity. These models require training datasets from analogs like 4-piperidinosulfonyl-morpholine .

Q. What experimental strategies mitigate oxidative degradation of the phenylseleno group during long-term biological assays?

- Methodological Answer : Stabilization involves:

- Antioxidants : Adding 0.1% BHT or ascorbic acid to assay buffers.

- Light exclusion : Storing solutions in amber vials to prevent photolytic decomposition.

- Temperature control : Conducting assays at 4°C to slow oxidation kinetics.

- Periodic purity checks : Using LC-MS to monitor degradation products like selenoxides .

Q. How can in vitro and in vivo models be optimized to evaluate the toxicological risks of selenium-containing morpholine derivatives?

- Methodological Answer :

- In vitro : Use hepatocyte cultures (e.g., HepG2) to assess metabolic toxicity via MTT assays. Measure reactive oxygen species (ROS) generation to link selenium redox activity to cellular stress .

- In vivo : Rodent models require dose-ranging studies (oral/IP administration) with histopathological analysis of liver/kidney tissues. Monitor selenium bioaccumulation using ICP-MS .

Q. What mechanistic insights explain the biological activity of 4-(phenylseleno)-morpholine in enzyme inhibition or receptor binding studies?

- Methodological Answer : Competitive inhibition assays (e.g., with acetylcholinesterase or kinases) identify binding affinity (IC50). X-ray crystallography or molecular docking reveals interactions between the selenium atom and active-site residues (e.g., cysteine thiols). Comparative studies with sulfur/selenium isosteres clarify the role of chalcogen atom size and polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.